molecular formula C25H19N3O3 B2642268 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)butanamide CAS No. 941244-91-3

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)butanamide

Cat. No. B2642268
CAS RN: 941244-91-3
M. Wt: 409.445
InChI Key: VGMCNAKKXPOFQS-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)butanamide, also known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in the transmission of pain signals and inflammation. BIBN-4096BS has been studied for its potential use in the treatment of migraine headaches.

Scientific Research Applications

Photophysical Properties and Emission Behavior

Research on naphthalimide derivatives, such as those studied by Srivastava et al. (2016), reveals their application in understanding aggregation-enhanced emission (AEE) and solid-state emission properties. These compounds form nanoaggregates in aqueous-DMF solutions and exhibit enhanced emission, which is pivotal in the development of advanced materials for optical and electronic applications. The study also emphasizes the role of π-π stacking and intermolecular interactions in modulating emission behavior, crucial for designing new luminescent materials (Srivastava et al., 2016).

Synthetic Methodologies and Chemical Reactions

The work by Abdou et al. (2002) on reactions between specific derivatives and alkylidene phosphoranes leading to substituted isoquinolines provides insights into synthetic routes that can be explored for related compounds. These methodologies are essential for creating novel compounds with potential applications in material science and as intermediates in organic synthesis (Abdou et al., 2002).

Molecular Modelling and Drug Design

Filosa et al. (2009) demonstrated that bisnaphthalimide derivatives, through molecular modelling studies, exhibit significant potential as DNA topoisomerase II inhibitors. This suggests the structural framework of naphthalimide-based compounds, including the one , could be valuable in the design of new therapeutics, focusing on their interaction with biological macromolecules and inhibitory activities (Filosa et al., 2009).

Antimicrobial and Bioactivity Research

The synthesis and evaluation of naphthalimide derivatives for antimicrobial and anti-inflammatory activities, as conducted by Zablotskaya et al. (2013), highlight the potential of such compounds in biomedical research. Their findings on sedative action, anti-inflammatory activity, and selective cytotoxic effects emphasize the diverse bioactivity profile that naphthalimide derivatives can offer, suggesting similar possibilities for the compound (Zablotskaya et al., 2013).

Fluorescent Chemosensors

A study by Liu et al. (2019) on the development of a fluorescent chemosensor based on 1,8-naphthalimide for detecting cobalt(II) ions showcases the application of naphthalimide derivatives in environmental monitoring and bioimaging. This research indicates that similar compounds, potentially including 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)butanamide, could serve as sensitive and selective probes for metal ions in complex biological and environmental systems (Liu et al., 2019).

properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-isoquinolin-5-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c29-22(27-21-10-3-7-17-15-26-13-12-18(17)21)11-4-14-28-24(30)19-8-1-5-16-6-2-9-20(23(16)19)25(28)31/h1-3,5-10,12-13,15H,4,11,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMCNAKKXPOFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=CC=CC5=C4C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)butanamide

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